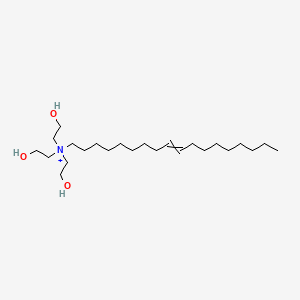

N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium

Description

N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to three 2-hydroxyethyl groups and a long-chain unsaturated alkyl group (octadec-9-enyl, or oleyl). Its structure combines hydrophilic hydroxyethyl moieties with a hydrophobic oleyl chain, making it amphiphilic. This compound is typically used as a cationic surfactant or emulsifier in industrial and cosmetic applications due to its ability to reduce surface tension and stabilize emulsions .

The oleyl chain (C18:1) provides lipid compatibility, while the hydroxyethyl groups enhance water solubility and hydrogen-bonding capacity. The (Z)-configuration of the double bond in the oleyl chain (as noted in ) may influence packing efficiency and intermolecular interactions .

Properties

CAS No. |

155105-66-1 |

|---|---|

Molecular Formula |

C24H50NO3+ |

Molecular Weight |

400.7 g/mol |

IUPAC Name |

tris(2-hydroxyethyl)-octadec-9-enylazanium |

InChI |

InChI=1S/C24H50NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-22-26,20-23-27)21-24-28/h9-10,26-28H,2-8,11-24H2,1H3/q+1 |

InChI Key |

ZKOJBSFUYWVFHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC[N+](CCO)(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium typically involves the reaction of octadec-9-en-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Reaction of Octadec-9-en-1-amine with Ethylene Oxide: This step involves the nucleophilic attack of the amine group on the ethylene oxide, resulting in the formation of the tris(2-hydroxyethyl) derivative.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications.

Scientific Research Applications

N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in chemical reactions to enhance solubility and reaction rates.

Biology: The compound is employed in biological studies for cell membrane studies due to its amphiphilic nature.

Medicine: It is investigated for its potential use in drug delivery systems.

Industry: The compound is used in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium involves its ability to interact with both hydrophobic and hydrophilic environments. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with polar substances, reducing surface tension and stabilizing emulsions. This dual interaction is crucial for its effectiveness as a surfactant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Ionic Liquids (ILs)

describes ionic liquids (ILs) with tris(2-hydroxyethyl)ammonium cations paired with bistriflimide ([NTf2]⁻) anions. Key analogues include:

- [N1(2OH)(2OH)(2OH)][NTf2] : Methyl group as the fourth substituent.

- [N2(2OH)(2OH)(2OH)][NTf2] : Ethyl group as the fourth substituent.

- [N11(2OH)(2OH)][NTf2] : Dimethyl and bis(2-hydroxyethyl) substituents.

Key Differences :

- Alkyl Chain Length : The target compound’s oleyl chain (C18) is significantly longer than the methyl/ethyl groups in these ILs, affecting hydrophobicity and micelle formation.

- Anion Type : The bistriflimide anion in ILs confers high thermal stability and low viscosity, whereas the target compound likely exists as a chloride or methosulfate salt in cosmetic formulations, influencing solubility and reactivity .

Table 1: Structural and Functional Comparison with ILs

| Property | Target Compound | [N1(2OH)(2OH)(2OH)][NTf2] | [N11(2OH)(2OH)][NTf2] |

|---|---|---|---|

| Quaternary Substituent | Oleyl (C18:1) | Methyl | Dimethyl + bis(2-hydroxyethyl) |

| Anion | Likely Cl⁻ or CH3SO3⁻ | [NTf2]⁻ | [NTf2]⁻ |

| Application | Surfactant/emulsifier in cosmetics | Solvent in separation processes | High-temperature IL for catalysis |

| Hydrophobicity | High (due to C18 chain) | Low | Moderate |

Cosmetic Quaternary Ammonium Salts

and highlight cosmetic quaternary ammonium salts with structural similarities:

- QUATERNIUM-30 : Benzenemethanaminium chloride with an isododecyl chain and tris(2-hydroxyethyl) groups.

- DIPALMITOYLETHYL HYDROXYETHYLMONIUM METHOSULFATE : Combines palmitoyl (C16) chains with tris(2-hydroxyethyl) groups and a methosulfate anion.

Key Differences :

- Alkyl Chain Type : QUATERNIUM-30’s isododecyl chain (branched C12) offers better solubility in oils, while the target compound’s linear oleyl chain enhances film-forming properties.

- Functional Groups : The palmitoyl groups in DIPALMITOYLETHYL derivatives increase lipophilicity, making them more suitable as emollients compared to the oleyl-based target compound .

Table 2: Comparison with Cosmetic Quaternary Salts

| Property | Target Compound | QUATERNIUM-30 | DIPALMITOYLETHYL Derivative |

|---|---|---|---|

| Alkyl Chain | Oleyl (C18:1, linear) | Isododecyl (branched C12) | Palmitoyl (C16, saturated) |

| Anion | Likely Cl⁻ | Cl⁻ | CH3SO3⁻ |

| Primary Function | Antistatic, emulsifier | Antistatic agent | Emollient, conditioning agent |

| Biodegradability | Moderate (unsaturated chain) | Low (branched chain) | Low (saturated chain) |

Ethanolamine Derivatives

lists triethanolamine (TEA) and its derivatives, such as Tris(2-hydroxypropyl)amine. While these share hydroxyalkyl groups with the target compound, they lack the long alkyl chain, resulting in distinct properties:

- Applications : TEA derivatives are weaker surfactants but widely used as pH adjusters or emulsifiers in cosmetics.

- Solubility : Higher water solubility due to the absence of a hydrophobic tail.

Research Findings and Functional Insights

- Thermal Stability : ILs with [NTf2]⁻ anions () exhibit superior thermal stability (>300°C) compared to the target compound, which likely decomposes at lower temperatures due to its organic anion .

- Surface Activity : The oleyl chain in the target compound provides a lower critical micelle concentration (CMC) than shorter-chain analogues, enhancing efficiency as a surfactant .

- Environmental Impact : Branched or saturated chains (e.g., QUATERNIUM-30) resist biodegradation more than the unsaturated oleyl chain, impacting regulatory compliance .

Biological Activity

N,N,N-Tris(2-hydroxyethyl)octadec-9-en-1-aminium, also known as Olaflur, is a quaternary ammonium compound that has garnered attention for its biological activities, particularly in oral care and antimicrobial applications. This article delves into its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

Olaflur is characterized by the presence of three hydroxyethyl groups attached to a long-chain fatty amine. Its chemical formula is , and it possesses a unique structure that contributes to its biological efficacy.

1. Antimicrobial Properties

Olaflur exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of Streptococcus mutans, a primary contributor to dental caries. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis and death.

Case Study:

A study conducted by Ferreira et al. evaluated the cytotoxicity of Olaflur in macrophage cell lines. The results indicated that Olaflur significantly reduced lipopolysaccharide-induced oxidative stress, showcasing its potential as an anti-inflammatory agent alongside its antimicrobial properties .

2. Dental Applications

Olaflur is incorporated into oral care products due to its ability to form a protective layer on tooth enamel, enhancing fluoride incorporation and providing resistance against acid attacks. This protective mechanism is crucial for preventing dental caries and promoting overall oral health.

Research Findings:

A patent describes an oral care composition containing Olaflur that effectively protects against acid erosion and caries formation. The compound's formulation allows for prolonged effectiveness compared to traditional fluoride treatments .

Toxicity and Safety Profile

The safety profile of Olaflur has been assessed in several studies. While it exhibits low toxicity levels in vitro, further investigations are necessary to fully understand its long-term effects on human health.

| Parameter | Value | Source |

|---|---|---|

| LD50 (mg/kg) | >2000 | Safety Data Sheet |

| Cytotoxicity (IC50 values) | >100 µg/mL | Ferreira et al. |

| Skin Irritation Potential | Low | Toxicological Review |

Applications in Pharmaceutical Formulations

Olaflur's unique properties make it suitable for various pharmaceutical applications beyond oral care. Its role as a co-solvent in drug formulations has been explored, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.

Research Insights:

Recent studies have highlighted the use of Olaflur in ionic liquid formulations, which improve drug delivery systems by enhancing the solubility of active pharmaceutical ingredients (APIs) while maintaining biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.